Ethyl, 2-phenyl-
Description
Chemical Synthesis Routes
One of the most common commercial methods for preparing 2-phenylethanol (B73330) is the Friedel-Crafts reaction. atamanchemicals.com This process involves the alkylation of benzene (B151609) with ethylene (B1197577) oxide in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. atamanchemicals.commdpi.com The reaction is generally conducted at low temperatures, below 25°C, to minimize the formation of byproducts. google.comgoogle.com
The initial reaction between benzene and ethylene oxide with aluminum chloride forms an aluminum alkoxide intermediate. This intermediate is then hydrolyzed to yield 2-phenylethanol. A critical parameter in this synthesis is maintaining a low reaction temperature and controlling the molar ratios of the reactants to prevent side reactions, such as the formation of dibenzyl compounds. google.comgoogle.com The use of excess benzene can also help to avoid the formation of certain side products. atamanchemicals.com
The catalytic hydrogenation of styrene (B11656) oxide is another significant industrial route to 2-phenylethanol. mdpi.com This method involves the reduction of styrene oxide, typically using a catalyst such as Raney nickel, under hydrogen pressure. mdpi.commdpi.com The process is often carried out in the presence of a small amount of sodium hydroxide (B78521). mdpi.com
Various catalysts have been investigated for this reaction, including palladium and platinum, although nickel is preferred when the styrene oxide feed contains phenylacetaldehyde (B1677652) as an impurity, as nickel will also catalyze the hydrogenation of this aldehyde to the desired product. google.com The choice of catalyst support can also influence the selectivity of the reaction, with basic supports like magnesia (MgO) favoring the formation of 2-phenylethanol. colab.ws Studies have shown that high conversions of styrene oxide (up to 98%) with high selectivity towards 2-phenylethanol (up to 99%) can be achieved by optimizing reaction conditions such as temperature and pressure. colab.ws The reaction is exothermic, and controlling the temperature is important for a safe and efficient process. google.com
The Grignard synthesis offers a versatile method for producing 2-phenylethanol. This reaction involves the treatment of ethylene oxide with a Grignard reagent, specifically phenylmagnesium bromide. doubtnut.com The nucleophilic phenyl group of the Grignard reagent attacks one of the carbon atoms of the strained epoxide ring, leading to the opening of the ring. doubtnut.comdoubtnut.com
This initial reaction forms a magnesium alkoxide intermediate, phenylethoxy magnesium bromide. google.com Subsequent hydrolysis of this intermediate, typically with an aqueous acid, protonates the alkoxide to yield the final product, 2-phenylethanol. doubtnut.compearson.com This method is known for its high primary yields, often exceeding 90%. google.com However, the process traditionally uses hazardous solvents like diethyl ether. google.com
2-Phenylethanol can also be synthesized by the reduction of phenylacetic acid or its esters. atamanchemicals.com Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids and their esters to primary alcohols. vaia.combrainly.com The reaction with LiAlH₄ effectively converts the carboxyl group of phenylacetic acid to a hydroxyl group, forming 2-phenylethanol. brainly.com
Sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in combination with other reagents like iodine in tetrahydrofuran (B95107) (THF), to reduce phenylacetic acid. atamanchemicals.com While NaBH₄ is generally less reactive than LiAlH₄, it can be effective for the reduction of esters. uni-hamburg.de For the reduction of esters to aldehydes without further reduction to the alcohol, a sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL) can be employed under specific conditions. uni-hamburg.de
A convergent synthesis strategy for 2-phenylethanol has also been described. This approach involves the preparation of two key intermediates that are then combined. academicjournals.org In one reported method, benzene is first brominated to produce bromobenzene, which is then reacted with magnesium to form phenylmagnesium bromide. academicjournals.orgacademicjournals.org Separately, ethene is generated and converted to 1,2-dibromoethane (B42909). academicjournals.orgacademicjournals.org The phenylmagnesium bromide is then reacted with 1,2-dibromoethane in an inverse manner to produce 2-phenylbromoethane. academicjournals.orgacademicjournals.org Finally, the 2-phenylbromoethane is treated with aqueous sodium hydroxide to yield 2-phenylethanol. academicjournals.orgacademicjournals.org
Biotechnological Production and Biotransformation Pathways
In response to the increasing consumer demand for natural products, biotechnological routes for the production of 2-phenylethanol have gained significant attention. mdpi.comscilit.com These methods utilize microorganisms, primarily yeasts, to produce "natural" 2-phenylethanol through fermentation processes. mdpi.comresearchgate.net
The most efficient and industrially attractive biotechnological approach is the bioconversion of L-phenylalanine via the Ehrlich pathway. mdpi.commdpi.com This metabolic pathway is found in various yeast species, including Saccharomyces cerevisiae and Kluyveromyces marxianus. researchgate.nettaylorfrancis.com The Ehrlich pathway consists of a three-step enzymatic conversion:
Transamination: L-phenylalanine is converted to phenylpyruvate. frontiersin.orgacs.org This step is catalyzed by aromatic aminotransferases. frontiersin.org
Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. frontiersin.orgacs.org
Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by alcohol dehydrogenases. frontiersin.orgacs.org
Yeast cells can also synthesize 2-phenylethanol de novo from simple sugars like glucose through the shikimate pathway. mdpi.com In this pathway, phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) are converted through a series of intermediates to chorismate and then prephenate, which ultimately yields phenylpyruvate. mdpi.comnih.gov This phenylpyruvate then enters the Ehrlich pathway to be converted into 2-phenylethanol. mdpi.comnih.gov While the de novo pathway uses less expensive substrates, its complexity and tight regulation often lead to lower yields compared to the bioconversion of L-phenylalanine. frontiersin.orgnih.gov
Research has focused on screening different yeast strains and optimizing fermentation conditions to enhance 2-phenylethanol production. The use of agro-industrial byproducts, such as whey permeate and sugar beet molasses, as low-cost fermentation media is also being explored to improve the economic viability of this biotechnological route. nih.govibb.waw.plmdpi.com
Table 1: Examples of 2-Phenylethanol Production by Various Yeast Strains
| Yeast Strain | Precursor/Carbon Source | 2-Phenylethanol Yield (g/L) | Reference |
|---|---|---|---|
| Kluyveromyces marxianus CBS 600 | Sugar beet molasses | 0.89 | mdpi.com |
| Saccharomyces cerevisiae JM2014 | Glucose, Sucrose, L-Phenylalanine | 3.6 | mdpi.com |
| Saccharomyces cerevisiae CWY132 (mutant) | Glucose, L-Phenylalanine | 3.76 | mdpi.com |
| Saccharomyces cerevisiae PFP-26 (mutant) | Glucose | 0.973 | mdpi.com |
| Various newly isolated yeast strains | Whey-based media, L-Phenylalanine | 1.17 - 3.28 | nih.gov |
| Yarrowia lipolytica po1gP8–6 (engineered) | Glucose, L-Phenylalanine | 1.75 | acs.orgnih.gov |
Structure
2D Structure
Properties
CAS No. |
17203-53-1 |
|---|---|
Molecular Formula |
C8H9 |
Molecular Weight |
105.16 g/mol |
InChI |
InChI=1S/C8H9/c1-2-8-6-4-3-5-7-8/h3-7H,1-2H2 |
InChI Key |
KRTGJZMJJVEKRX-UHFFFAOYSA-N |
SMILES |
[CH2]CC1=CC=CC=C1 |
Canonical SMILES |
[CH2]CC1=CC=CC=C1 |
Other CAS No. |
17203-53-1 |
Synonyms |
Ethyl, 2-phenyl- |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylethanol Production
Biotechnological Production and Biotransformation Pathways
Overview of Microbial Fermentation Approaches
Microbial production of 2-PE is primarily achieved through two main metabolic routes: the bioconversion of L-phenylalanine via the Ehrlich pathway and the de novo synthesis from simple sugars like glucose through the shikimate pathway. mdpi.commdpi.comnih.gov The Ehrlich pathway is generally considered the more efficient of the two. scilit.commdpi.comnih.gov A variety of microorganisms, including yeasts, bacteria, and fungi, have the natural ability to produce 2-PE. mdpi.comacs.org Yeasts, such as Saccharomyces cerevisiae, Kluyveromyces marxianus, and Pichia fermentans, are the most commonly reported and efficient producers. researchgate.netmdpi.com
Key factors influencing the efficiency of 2-PE production include the microbial strain, cultivation medium composition (carbon and nitrogen sources), and operational parameters like pH, temperature, and aeration. mdpi.comscispace.com A significant challenge in microbial fermentation is the cytotoxicity of 2-PE to the producing microorganisms, which can limit the final product yield. scilit.comresearchgate.net Research efforts are focused on overcoming this limitation through strategies like strain engineering, optimization of fermentation conditions, and in situ product removal techniques. scilit.commdpi.comfrontiersin.orgnih.gov
Bioconversion of L-Phenylalanine via the Ehrlich Pathway
The Ehrlich pathway is the primary and most efficient route for the biotechnological production of 2-PE from the precursor L-phenylalanine. scilit.commdpi.comnih.govacs.org This catabolic pathway is found in various microorganisms and involves a three-step enzymatic conversion. mdpi.comfrontiersin.orgnih.govnih.gov The process is significantly enhanced when L-phenylalanine is readily available in the culture medium, effectively directing the cell's metabolism towards 2-PE synthesis. mdpi.com
This pathway is favored in many biotechnological applications due to its relatively direct conversion of the precursor to the final product. acs.org
The initial step in the Ehrlich pathway is the transamination of L-phenylalanine to form phenylpyruvate. mdpi.comnih.govresearchgate.net This reaction is catalyzed by aminotransferases, specifically aromatic aminotransferases. frontiersin.orgnih.gov In the model yeast Saccharomyces cerevisiae, two isoenzymes, Aro8p and Aro9p, are responsible for this conversion. mdpi.comnih.gov The reaction requires an amino group acceptor, which is typically α-ketoglutarate, converting it to glutamate (B1630785) in the process. frontiersin.orgacs.orgnih.gov The presence of other nitrogen sources, such as ammonia, can negatively impact this initial transamination step, making L-phenylalanine as the sole nitrogen source beneficial for higher 2-PE yields. mdpi.com
Following its formation, phenylpyruvate undergoes decarboxylation to produce phenylacetaldehyde (B1677652). mdpi.comnih.govresearchgate.net This reaction is carried out by the enzyme phenylpyruvate decarboxylase. frontiersin.orgnih.gov In Saccharomyces cerevisiae, this step is catalyzed by phenylpyruvate decarboxylases, with Aro10p being a key enzyme. frontiersin.orgacs.org The expression of the gene encoding this enzyme, ARO10, is often induced by the presence of aromatic amino acids. frontiersin.orgnih.gov This step is crucial as it commits the intermediate to the final stages of the pathway leading to 2-PE.
Decarboxylation of Phenylpyruvate to Phenylacetaldehyde
De Novo Synthesis from Carbohydrate Feedstocks (e.g., Glucose) via the Shikimate Pathway
Microorganisms can also synthesize 2-phenylethanol (B73330) de novo from simple carbohydrate feedstocks like glucose through the shikimate pathway. mdpi.commdpi.comnih.govnih.gov This pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). mdpi.comnih.govresearchgate.net Through a series of enzymatic steps, this leads to the formation of phenylpyruvate, which then enters the final steps of the Ehrlich pathway to be converted into 2-phenylethanol. mdpi.comresearchgate.net
While this method has the advantage of using less expensive substrates compared to L-phenylalanine, the production yields are generally lower. mdpi.comnih.gov This is due to the low availability of the initial precursors, phosphoenolpyruvate and erythrose-4-phosphate, and the complexity of the pathway with multiple competing metabolic branches. mdpi.comresearchgate.net Metabolic engineering strategies are being employed to enhance the efficiency of this pathway by redirecting carbon flux and removing feedback inhibition. mdpi.comnih.gov For example, engineered Escherichia coli strains have been developed to produce 2-PE from glucose, with one study reporting a titer of 2.28 g/L. oup.com Another engineered E. coli strain achieved a production of 2.5 g/L of 2-PE from glucose. mdpi.com A synthetic microbial consortium of engineered E. coli and Meyerozyma guilliermondii has also been shown to produce 3.77 g/L of 2-PE from glucose. nih.govresearchgate.net
Production from Alternative Precursors (e.g., Cinnamyl Alcohol) and Low-Value Feedstocks (e.g., Tequila Vinasses, Cheese Whey, Molasses, Crude Glycerol)
Research has explored the use of alternative precursors and low-value feedstocks to make the biotechnological production of 2-phenylethanol more economically viable.
Cinnamyl Alcohol: The biotransformation of cinnamyl alcohol to 2-phenylethanol has been demonstrated using the fungus Colletotrichum acutatum. researchgate.netredalyc.orgscielo.org.coudea.edu.co In a Sabouraud medium, this fungus can convert cinnamyl alcohol to 2-phenylethanol, reaching a relative abundance of about 90% after 288 hours. researchgate.netredalyc.org The process involves the conversion of cinnamyl alcohol into several intermediate products, with 2-phenylethanol being one of the major metabolites. redalyc.org
Low-Value Feedstocks:
Tequila Vinasses and Cheese Whey: These residues have been investigated for de novo synthesis of 2-PE, although the yields are typically lower compared to the Ehrlich pathway using purified substrates. mdpi.com For instance, production from tequila vinasses and cheese whey has resulted in 2-PE concentrations of 0.065 g/L and 0.96 g/L, respectively. mdpi.com
Molasses: Molasses, a byproduct of sugar production, has been successfully used as a carbon source for 2-PE production. mdpi.comresearchgate.netnih.govacs.org Various yeast strains, including Kluyveromyces marxianus, have been shown to produce 2-PE from sugar beet molasses, with yields up to 0.89 g/L. nih.gov Engineered Yarrowia lipolytica has produced approximately 0.71 g/L of 2-PE from sugar beet molasses. mdpi.comresearchgate.net A mixed microbial culture in cane molasses wastewater yielded 987 mg/L of 2-PE. acs.org
Crude Glycerol (B35011): A byproduct of biodiesel production, crude glycerol is another promising low-cost substrate. mdpi.comscispace.comuminho.ptresearchgate.netuminho.pt The yeast Yarrowia lipolytica has been shown to utilize crude glycerol for 2-PE production, with one study achieving a titer of 3.2 g/L in a fed-batch culture. scispace.comuminho.pt A metabolically engineered strain of Bacillus licheniformis was able to produce 6.43 g/L of 2-PE from a combination of molasses and crude glycerol. mdpi.com
Data Tables
Table 1: Examples of 2-Phenylethanol Production from Various Feedstocks
Table 2: Chemical Compounds Mentioned
Metabolic Engineering and Strain Development for Enhanced 2 Phenylethanol Biosynthesis
Engineering of Saccharomyces cerevisiae for Improved Titer and Yield
Saccharomyces cerevisiae, a key microorganism in the biotechnological production of 2-phenylethanol (B73330) (2-PE), has been the subject of extensive metabolic engineering to enhance its production capabilities. mdpi.com The primary route for 2-PE synthesis from its precursor, L-phenylalanine, is the Ehrlich pathway. frontiersin.orgnih.gov This pathway involves three main steps: the conversion of L-phenylalanine to phenylpyruvate, the decarboxylation of phenylpyruvate to phenylacetaldehyde (B1677652), and finally, the reduction of phenylacetaldehyde to 2-PE. mdpi.comfrontiersin.org However, the native capacity of S. cerevisiae for 2-PE production is often limited by factors such as the efficiency of key enzymes, product toxicity, precursor availability, and cofactor balance. frontiersin.orgresearchgate.net
The efficiency of the Ehrlich pathway is significantly influenced by the activity of its constituent enzymes. Phenylpyruvate decarboxylase, encoded by genes like ARO10, and alcohol dehydrogenases, encoded by genes such as ADH2, are often identified as rate-limiting steps. mdpi.comnih.gov Overexpression of these key genes has been a common strategy to boost 2-PE production. For instance, a genetically engineered S. cerevisiae strain overexpressing ARO9 (aromatic aminotransferase), ARO10, and the transcriptional activator Aro80 resulted in a 2-PE titer of 4.8 g/L. mdpi.comnih.gov
In another study, a CRISPR activation (CRISPRa) system was used to simultaneously activate the expression of ARO10, ARO80, and ADH2. mdpi.com This triple-gene activation strategy led to a synergistic enhancement of the Ehrlich pathway, resulting in a 2-PE concentration of 214.04 mg/L after 48 hours of fermentation, a 77.62% increase compared to the control strain. mdpi.com The rationale behind targeting these specific genes lies in their direct roles in the pathway: ARO10 catalyzes a key decarboxylation step, ADH2 is involved in the final reduction to 2-PE, and ARO80 is a transcriptional factor that regulates the expression of other crucial genes in the pathway. frontiersin.orgmdpi.com
Furthermore, research has shown that different alcohol dehydrogenases exhibit varying efficiencies in converting phenylacetaldehyde to 2-PE. This highlights the importance of selecting and overexpressing the most effective enzyme for this final conversion step.
**Table 1: Impact of Rate-Limiting Enzyme Optimization on 2-Phenylethanol (2-PE) Production in *S. cerevisiae***
| Engineered Strain/Strategy | Key Genes Modified | 2-PE Titer Achieved | Reference |
|---|---|---|---|
| JHY315 strain (ALD3 deletion) | Overexpression of ARO9, ARO10, and Aro80 | 4.8 g/L | mdpi.comnih.gov |
| INVScI-ARO10-ARO80-ADH2 | CRISPRa-mediated activation of ARO10, ARO80, and ADH2 | 214.04 mg/L | mdpi.com |
A major bottleneck in improving 2-PE production is its inherent toxicity to yeast cells, which can inhibit cell growth and metabolic activity. frontiersin.orgyeastgenome.org High concentrations of 2-PE can lead to increased membrane fluidity, ion leakage, and reduced uptake of essential nutrients like glucose and amino acids. nih.gov Additionally, the accumulation of L-phenylalanine can cause feedback inhibition of the shikimate pathway, which is responsible for the de novo synthesis of aromatic amino acids. frontiersin.org
To overcome these challenges, various strategies have been developed. In situ product recovery (ISPR) techniques, such as two-phase fermentation using organic solvents like oleic acid or polypropylene (B1209903) glycol, can effectively remove 2-PE from the fermentation broth as it is produced, thereby reducing its toxic effects on the cells. mdpi.comnih.gov For example, using oleic acid as an extractant in a two-phase fed-batch culture increased 2-PE production from 4.5 g/L to 12.6 g/L. mdpi.com
Another approach involves engineering the yeast to be more tolerant to 2-PE. This can be achieved through methods like adaptive laboratory evolution (ALE), where strains are gradually exposed to increasing concentrations of the toxic compound. plos.orgyeastgenome.org Furthermore, rational engineering strategies have focused on modifying cellular components to enhance tolerance. For instance, mutations in the transcription factor Pdr1p have been shown to increase 2-PE tolerance by altering the fatty acid composition of the cell membrane and increasing ergosterol (B1671047) content. yeastgenome.orgnih.gov
The availability of precursors is crucial for high-yield 2-PE production. The Ehrlich pathway utilizes L-phenylalanine as the primary substrate and α-ketoglutarate as an amino group acceptor in the initial transamination step. frontiersin.orgacs.org Therefore, ensuring a sufficient supply of these molecules is essential.
One strategy to increase L-phenylalanine availability is to engineer the upstream shikimate pathway to direct more carbon flux towards aromatic amino acid synthesis. nih.gov This can involve alleviating feedback inhibition by key enzymes in this pathway. oup.com
Similarly, enhancing the intracellular concentration of α-ketoglutarate can improve the efficiency of the initial transamination reaction. frontiersin.org One novel approach involved the overexpression of L-glutamate oxidase from Streptomyces, which helps to regenerate α-ketoglutarate. nih.govnih.gov This strategy, combined with other modifications, contributed to a final 2-PE titer of 4.02 g/L. plos.orgnih.govresearchgate.net
The conversion of phenylacetaldehyde to 2-PE is a reduction reaction that requires the cofactor NADH. frontiersin.org Maintaining a balanced supply of this reducing equivalent is critical for efficient 2-PE synthesis. Under anaerobic conditions, S. cerevisiae naturally produces an excess of NADH, which favors the production of 2-PE. frontiersin.org
Cofactor engineering strategies aim to optimize the intracellular levels of NADH. This can involve the co-expression of enzymes that regenerate NADH. For example, coupling glutamate (B1630785) dehydrogenase with the transaminase and alcohol dehydrogenase steps can create a self-sufficient system for regenerating both the cosubstrate (α-ketoglutarate) and the redox equivalent (NADH). nih.govresearchgate.net In one study, the co-expression of GDH2, GAP1, ARO8, ARO10, and ADH2 led to increased intracellular L-phenylalanine and regenerated NADH, resulting in a 2-PE concentration of 6.3 g/L. frontiersin.org
To channel more metabolic flux towards the desired product, a common strategy is to delete genes that encode enzymes for competing pathways. In the context of 2-PE production, pyruvate (B1213749) decarboxylases, encoded by genes like PDC1, PDC5, and PDC6, can also exhibit activity towards phenylpyruvate, diverting it away from the main pathway. nih.gov
Interestingly, the disruption of the PDC5 gene has been shown to increase 2-PE production. nih.govnih.govresearchgate.net This finding suggests that PDC5 plays a role in a competing pathway, and its removal helps to direct more phenylpyruvate towards the synthesis of 2-PE. An engineered strain with a PDC5 deletion, among other modifications, achieved a 2-PE titer of 4.02 g/L from 6.7 g/L of L-phenylalanine. plos.orgnih.govresearchgate.net
Adaptive laboratory evolution (ALE) is a powerful tool for developing strains with improved tolerance to inhibitory compounds like 2-PE. plos.orgyeastgenome.org This method involves cultivating yeast in the presence of gradually increasing concentrations of 2-PE, selecting for mutants that can survive and grow under these stressful conditions. yeastgenome.orgplos.org
Through ALE, a mutant strain named AD032 was obtained that exhibited significantly improved tolerance to 2-PE compared to the wild-type strain. plos.orgnih.gov When cultured in a medium containing 3.2 g/L of 2-PE, the biomass of the adapted strain was nearly three times higher than that of the control. plos.org Subsequent genetic engineering of this tolerant strain led to further increases in 2-PE production. plos.orgnih.gov Whole-genome sequencing of evolved strains can reveal the genetic basis for enhanced tolerance, providing valuable insights for future rational engineering strategies. yeastgenome.orgnih.gov For example, mutations in the Pdr1p transcription factor and genes related to stress signal transduction (PKC1) and arginine biosynthesis (SPT3) have been identified as contributing to increased 2-PE resistance. yeastgenome.orgyeastgenome.orgnih.gov
Table 2: Comparison of Wild-Type and Adaptively Evolved S. cerevisiae Strains
| Strain | Condition | Biomass (DCW g/L) | Reference |
|---|---|---|---|
| WT-A (Control) | YEPD medium with 3.2 g/L 2-PE | 1.89 | plos.org |
| AD032 (Adapted) | YEPD medium with 3.2 g/L 2-PE | 5.62 | plos.org |
Gene Knockout Strategies (e.g., Pyruvate Decarboxylase encoding gene PDC5)
Engineering of Other Yeast Strains (e.g., Kluyveromyces marxianus, Yarrowia lipolytica, Rhodotorula toruloides, Komagataella phaffii)
Beyond the more commonly studied Saccharomyces cerevisiae, several other yeast species have been engineered for enhanced 2-phenylethanol (2-PE) production, each offering unique advantages such as rapid growth, thermotolerance, or a broad substrate range. researchgate.netnih.gov
Kluyveromyces marxianus , known for its rapid growth and ability to utilize a wide range of substrates, has been a focus of metabolic engineering to improve 2-PE yields. researchgate.netnih.gov One strategy involved overexpressing phenylpyruvate decarboxylase (ARO10) and alcohol dehydrogenase (ADH2) genes from Saccharomyces cerevisiae, which resulted in the production of approximately 1.0 g/L of 2-PE. nih.gov In another study, researchers constructed robust strains of K. marxianus capable of producing over 800 mg/L of 2-PE from a minimal medium by modifying and overexpressing the phenylalanine biosynthetic pathway to be resistant to feedback inhibition, increasing precursor supply, and eliminating competing reactions. researchgate.net A genetically engineered strain of K. marxianus produced 1.3 g/L of 2-PE from glucose without the addition of phenylalanine by overexpressing a feedback-resistant mutant of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DHAP) synthase from Klebsiella pneumoniae. nih.gov However, K. marxianus has a lower tolerance to 2-PE compared to S. cerevisiae, with concentrations below 2 g/L being optimal for production. mdpi.com
Yarrowia lipolytica , an oleaginous yeast, has also been engineered for 2-PE production. nih.gov Researchers have targeted the Ehrlich pathway in this yeast, identifying that the availability of 2-oxoglutarate is a rate-limiting factor. nih.gov By engineering a cytosolic α-ketoglutarate source pathway and blocking competing pathways, one engineered strain produced 2669.54 mg/L of 2-PE in shake flasks, a significant increase over the starting strain. acs.org Another study focused on the de novo biosynthesis of 2-PE in Y. lipolytica by applying CRISPR-Cas9-related metabolic engineering strategies. nih.gov Overexpression of feedback-resistant genes from E. coli and endogenous genes, coupled with the knockout of competing pathways, led to a 2-PE titer of 2.4 g/L. nih.gov Systematic characterization and removal of bottlenecks in the endogenous shikimate pathway in Y. lipolytica resulted in a production of 2426.22 mg/L of 2-PE from glucose, a 286-fold increase over the initial strain. biorxiv.org
Komagataella phaffii (formerly Pichia pastoris) has been engineered for improved 2-PE production through both metabolic and tolerance engineering. researchgate.netnih.gov Researchers identified and characterized endogenous genes involved in the Ehrlich pathway and 2-PE stress response. researchgate.netnih.gov By reconstructing the 2-PE biosynthetic pathway, an engineered strain produced 2.98 g/L of 2-PE. researchgate.net Further deletion of genes associated with 2-PE tolerance increased production to 3.54 g/L. researchgate.netnih.gov
The following table provides a summary of engineered yeast strains for 2-PE production:
Engineered Yeast Strains for 2-Phenylethanol (2-PE) Production| Strain | Engineering Strategy | 2-PE Titer (g/L) | Reference |
|---|---|---|---|
| Kluyveromyces marxianus | Overexpression of S. cerevisiae ARO10 and ADH2 | ~1.0 | nih.gov |
| Kluyveromyces marxianus | Feedback resistance, increased precursor supply, eliminated competing reactions | >0.8 | researchgate.net |
| Kluyveromyces marxianus | Overexpression of feedback-resistant DHAP synthase from K. pneumoniae | 1.3 | nih.gov |
| Yarrowia lipolytica | Engineered cytosolic α-ketoglutarate source, blocked competing pathways | 2.67 | acs.org |
| Yarrowia lipolytica | CRISPR-Cas9, overexpression of feedback-resistant genes, knockout of competing pathways | 2.4 | nih.gov |
| Yarrowia lipolytica | Systematic removal of shikimate pathway bottlenecks | 2.43 | biorxiv.org |
| Komagataella phaffii | Reconstruction of biosynthetic pathway | 2.98 | researchgate.net |
| Komagataella phaffii | Deletion of tolerance-related genes in engineered strain | 3.54 | researchgate.netnih.gov |
Engineering of Bacterial Strains (e.g., Escherichia coli, Bacillus licheniformis, Enterobacter sp., Proteus mirabilis, Synechococcus elongatus)
Bacterial strains have also been extensively engineered for 2-PE production, with a focus on constructing efficient biosynthetic pathways and optimizing metabolic fluxes.
Escherichia coli is a commonly used host for metabolic engineering due to its well-characterized genetics and rapid growth. oup.com Various strategies have been employed to enhance 2-PE production in E. coli.
A primary approach in E. coli is the construction of heterologous biosynthetic pathways for 2-PE production from glucose. oup.comoup.com The Ehrlich pathway is often preferred over the styrene-derived pathway for its suitability to the host. oup.comoup.com By introducing genes from other organisms, such as Saccharomyces cerevisiae, researchers have successfully established 2-PE production in E. coli. researchgate.net For instance, co-overexpression of alcohol dehydrogenase (adh1) and phenylpyruvate decarboxylase (kdc) from yeast significantly increased 2-PE accumulation. researchgate.netnih.gov In one study, a new metabolic pathway identified in Proteus mirabilis was mimicked in E. coli, leading to a 2-PE production of 3.21 g/L. mdpi.com
Further improvements in 2-PE production have been achieved by overexpressing key genes and deleting those that lead to competing pathways. In E. coli, overexpression of genes such as aroGfbr (encoding a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) and pheAfbr (encoding a feedback-resistant chorismate mutase/prephenate dehydratase) has been shown to increase the production of phenylpyruvate, a key precursor for 2-PE. actascientific.comacs.org Deletion of the feaB gene, which encodes phenylacetic acid synthase, was effective in reducing the consumption of 2-phenylacetaldehyde, thereby increasing the 2-PE titer to 1.75 g/L. oup.com Knocking out the crr and pykF genes, which are involved in phosphoenolpyruvate (B93156) (PEP) metabolism, led to a further increase in 2-PE production. oup.com A plasmid-free engineered E. coli strain, constructed by integrating multiple copies of the ARO10 gene and overexpressing the yjgB gene, produced 2.28 g/L of 2-PE. oup.com
Bacillus licheniformis has emerged as a promising candidate for 2-PE production due to its natural tolerance to the compound. asm.org A multilevel metabolic engineering strategy was employed to achieve high-level production of 2-PE in this bacterium. nih.gov This involved identifying and characterizing a native alcohol dehydrogenase, optimizing the Ehrlich pathway, and redirecting carbon flux from the central metabolic pathway and phenylpyruvate pathway. nih.gov By blocking precursor competing pathways, an engineered strain produced 6.24 g/L of 2-PE. mdpi.comnih.gov Another study developed a gene expression toolbox for B. licheniformis, resulting in a plasmid-free strain that produced 6.95 g/L of 2-PE. researchgate.netnih.gov
Enterobacter sp. CGMCC 5087 was identified as a natural producer of 2-PE from glucose via the phenylpyruvate pathway. nih.govnih.gov Overexpression of rate-limiting enzymes from E. coli, namely chorismate mutase p-prephenate dehydratase (PheA) and 3-deoxy-d-arabino-heptulosonic acid 7-phosphate synthase (DAHP), in this strain resulted in a 3.26-fold increase in 2-PE production, reaching 334.9 mg/L. nih.gov Further engineering, including the overexpression of genes to increase the supply of erythrose-4-phosphate and phosphoenolpyruvate, led to a 2-PE production of 320 mg/L. nih.gov
Synechococcus elongatus , a photosynthetic cyanobacterium, has been engineered for the photoautotrophic production of 2-PE. frontiersin.orgnih.govnih.gov An engineered strain expressing four heterologous genes for the complete 2-PE synthesis pathway was developed. nih.govnih.gov
Metabolite doping, or the addition of pathway intermediates to the culture medium, has been used to augment 2-PE production. nih.gov In the engineered Synechococcus elongatus strain, doping the medium with L-phenylalanine helped to overcome the metabolic burden on the strain when the 2-PE pathway was induced. nih.govnih.gov This strategy, combined with the overexpression of the native shikimate kinase to boost carbon flow into the shikimate pathway, resulted in a 2-PE yield of 300 mg/gDW and a maximum titer of 285 mg/L. frontiersin.org
The following table summarizes the engineering of bacterial strains for 2-PE production:
Engineered Bacterial Strains for 2-Phenylethanol (2-PE) Production| Strain | Engineering Strategy | 2-PE Titer (g/L) | Reference |
|---|---|---|---|
| Escherichia coli | Mimicked Proteus mirabilis pathway | 3.21 | mdpi.com |
| Escherichia coli | Deletion of feaB | 1.75 | oup.com |
| Escherichia coli | Plasmid-free, integrated ARO10, overexpressed yjgB | 2.28 | oup.com |
| Bacillus licheniformis | Multilevel metabolic engineering, blocked competing pathways | 6.24 | mdpi.comnih.gov |
| Bacillus licheniformis | Gene expression toolbox, plasmid-free | 6.95 | researchgate.netnih.gov |
| Enterobacter sp. CGMCC 5087 | Overexpression of E. coli PheA and DAHP synthase | 0.33 | nih.gov |
| Synechococcus elongatus | Heterologous pathway, metabolite doping, overexpression of shikimate kinase | 0.285 | frontiersin.org |
Overexpression and Deletion of Key Genes for Pathway Optimization
Process Optimization for Biotechnological Production
Optimizing the fermentation process is crucial for maximizing the yield and productivity of 2-PE. This involves fine-tuning fermentation conditions and improving bioreactor design.
Key fermentation parameters that influence 2-PE production include temperature, pH, aeration, and the composition of the culture medium. ijfmr.com The optimal conditions for cell growth often differ from those for 2-PE production. mdpi.com For example, the yeast Pichia fermentans exhibits maximum cell growth at 25–30 °C, while 2-PE production is highest at 30–35 °C and a pH of 8.5. mdpi.com
The choice of carbon and nitrogen sources in the medium also significantly impacts 2-PE production. mdpi.com In a fed-batch fermentation of an engineered E. coli strain, a 2-PE titer of 2.15 g/L was achieved after 32 hours. oup.com For Bacillus licheniformis, a complex medium was used in shake flasks to achieve a production of 6.24 g/L of 2-PE. nih.gov
Bioreactor design and operation mode are also critical. While batch cultures are common, they can be limited by product toxicity. ibb.waw.pl Continuous culture systems offer an alternative to overcome product inhibition by maintaining a sub-lethal concentration of 2-PE in the bioreactor. ibb.waw.pl In a study using Kluyveromyces marxianus in a continuous system, the dilution rate was found to have a significant impact on the production yield. ibb.waw.pl
In Situ Product Removal (ISPR) Techniques for Mitigating Product Inhibition
The biotechnological production of 2-Phenylethanol (2-PE) is often hindered by the compound's inherent toxicity to the microbial producers. mdpi.commdpi.com Depending on the microbial species, concentrations of 2-PE between 2 and 5 g/L can inhibit cellular growth and metabolic activity, creating a significant bottleneck for achieving high titers and productivity. mdpi.comuft-plovdiv.bgnih.gov To overcome this limitation, In Situ Product Removal (ISPR) techniques have been developed. mdpi.com These strategies involve the continuous removal of 2-PE from the fermentation broth as it is produced, thereby keeping its concentration below the toxic threshold and allowing for sustained production. mdpi.comnih.gov The primary advantages of ISPR include preventing product inhibition, stabilizing the product from degradation, and simplifying downstream processing. mdpi.commdpi.com Key ISPR methods applied to 2-PE biosynthesis include liquid-liquid extraction, adsorption, and membrane-based extraction. mdpi.comnih.gov
Liquid-Liquid Extraction: This is a widely reported method that utilizes a second, immiscible liquid phase (an extractant or solvent) within the bioreactor to selectively capture the 2-PE. mdpi.comsci-hub.se For example, in a two-phase fed-batch culture of Saccharomyces cerevisiae, the use of oleic acid as the organic solvent increased 2-PE production from 4.5 g/L to 12.6 g/L. mdpi.com Similarly, for Kluyveromyces marxianus, production was enhanced from 0.9 g/L to 10.2 g/L using polypropylene glycol (PPG) 1200 as the extractant. mdpi.com A novel bioreactor concept, termed "Fermentation Accelerated by Separation Technology" (FAST), employs a continuous liquid-liquid ISPR system. nih.govresearchgate.net This technology uses hydrostatic pressure to separate the aqueous and extractant streams within a single unit, enabling precise control over the 2-PE concentration. nih.govresearchgate.net In a pilot-scale demonstration, the FAST system maintained the aqueous 2-PE level at a non-inhibitory 0.43 g/kg, which extended the production time beyond 100 hours and resulted in a twofold increase in the final product output compared to batch ISPR methods. nih.govresearchgate.netaminer.org
Adsorption: This technique employs solid materials, such as macroporous adsorbent resins, which have a high affinity for 2-PE. mdpi.commdpi.com These resins are added to the fermentation medium to bind the 2-PE as it is synthesized, effectively sequestering it from the microbial cells. mdpi.com Research has shown that adding 2 g of a non-ionic resin to the culture medium of Saccharomyces cerevisiae improved the biotransformation of L-phenylalanine into 2-phenylethanol. sci-hub.se
Membrane-Based Extraction: Membrane-based processes, particularly membrane-based solvent extraction (MBSE), are also effective for 2-PE separation. mdpi.comresearchgate.net In this setup, a microporous membrane separates the fermentation broth from a solvent stream, allowing 2-PE to pass through the membrane into the solvent while retaining the microbial cells in the broth. This method avoids direct contact between the cells and the solvent, minimizing solvent toxicity. uft-plovdiv.bg An integrated system coupling a bioreactor with an MBSE process for a native Kluyveromyces marxianus strain resulted in a final 2-PE concentration of 3.02 g/L, a significant increase from the 1.49 g/L achieved in a standard aerated bioreactor without ISPR. researchgate.net
| ISPR Technique | Microorganism | Extractant/Adsorbent | Initial 2-PE Titer (g/L) | Final 2-PE Titer (g/L) | Reference |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction | Saccharomyces cerevisiae | Oleic Acid | 4.5 | 12.6 | mdpi.com |
| Liquid-Liquid Extraction | Kluyveromyces marxianus CBS 600 | PPG 1200 | 0.9 | 10.2 | mdpi.com |
| Continuous L-L Extraction (FAST) | Saccharomyces cerevisiae | N/A (Proprietary) | Maintained at 0.43 g/kg; 2-fold output increase vs. batch | nih.govresearchgate.net | |
| Membrane-Based Solvent Extraction | Kluyveromyces marxianus ITD0090 | N/A (Proprietary) | 1.49 | 3.02 | researchgate.net |
| Adsorption | Saccharomyces cerevisiae | Non-ionic Resin | Yield improvement reported | sci-hub.se |
Utilization of Cost-Effective and Sustainable Feedstocks
The economic viability of biotechnological 2-PE production is heavily dependent on the cost of the raw materials. mdpi.comnih.gov While synthetic media containing glucose and L-phenylalanine are commonly used in laboratory settings, they are not cost-effective for large-scale industrial production. mdpi.comnih.gov Consequently, research has focused on valorizing agro-industrial wastes and by-products as inexpensive and sustainable feedstocks. mdpi.comnih.gov These materials are often abundant, rich in necessary nutrients, and their use promotes a circular economy by reducing waste. mdpi.comnih.gov
Lignocellulosic Biomass: Materials such as corn stover and Napier grass are considered promising low-cost feedstocks for 2-PE production. mdpi.comresearchgate.netgigvvy.com These substrates are rich in cellulose (B213188) and hemicellulose, which can be hydrolyzed to release fermentable sugars. In one study, Napier grass was pretreated with deep eutectic solvents (DES) to increase its cellulose content. researchgate.netgigvvy.comresearchgate.net Subsequent fermentation of the pretreated biomass using the yeast Pichia kudriavzevii yielded a 2-PE concentration of 510.51 ppm. researchgate.netgigvvy.comresearchgate.net
Agro-Industrial By-products: By-products from the food industry, such as molasses and whey permeate, are excellent substrates for microbial fermentation. mdpi.commdpi.com Sugar beet molasses, a viscous by-product of sugar refining, was used as a carbon source for a genetically engineered strain of Yarrowia lipolytica, resulting in a 2-PE production of approximately 0.71 g/L. mdpi.comresearchgate.net Whey permeate, a lactose-rich waste stream from the dairy industry, has also been successfully used for 2-PE bioproduction. mdpi.comresearchgate.netnih.gov A continuous fermentation process using Kluyveromyces marxianus on a whey permeate-based medium achieved a 60% increase in 2-PE yield compared to batch cultures and significantly reduced the chemical oxygen demand (COD) of the wastewater. mdpi.com
Other Waste Streams: Cassava wastewater from the starch industry has also been investigated as a potential substrate for 2-PE production by Saccharomyces cerevisiae. ijfmr.com The use of such waste streams not only provides a cheap source of nutrients but also helps in bioremediation. mdpi.comijfmr.com
| Feedstock | Microorganism | Process/Pretreatment | 2-PE Concentration Achieved | Reference |
|---|---|---|---|---|
| Napier Grass | Pichia kudriavzevii | Pretreatment with Deep Eutectic Solvents (ChCl/Gly) | 510.51 ppm | researchgate.netgigvvy.comresearchgate.net |
| Sugar Beet Molasses | Yarrowia lipolytica (engineered) | Batch Fermentation | 0.71 g/L | mdpi.comresearchgate.net |
| Whey Permeate | Kluyveromyces marxianus WUT240 | Continuous Culture | 57.5 mg/L/h (Productivity) | mdpi.comnih.gov |
| Grape Must | Kluyveromyces marxianus CBC 6556 | Optimized Batch Fermentation | 0.77 g/L | mdpi.com |
| Hydrolyzed Corn Stover | Nonconventional Yeast | Enzymatic Hydrolysis | N/A (Demonstrated as promising) | mdpi.com |
Advanced Analytical Techniques for 2 Phenylethanol Quantification and Characterization
Gas Chromatography (GC) and Hyphenated Techniques for Detection and Quantification
Gas chromatography (GC) stands as a primary and powerful tool for the analysis of volatile compounds like 2-phenylethanol (B73330). oiv.int When coupled with detectors such as the Flame Ionization Detector (FID) or a Mass Spectrometer (MS), its capabilities are significantly enhanced.
GC-FID is frequently utilized for the quantification of 2-phenylethanol in various samples, including alcoholic beverages and rose water. analchemres.org This technique offers high sensitivity and a wide linear range. For instance, in the analysis of wine distillates, a gas chromatograph equipped with an FID was used to determine the concentration of 2-phenylethanol in different fractions. The method involved direct injection of the sample extract into a capillary column for separation, followed by detection.
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This hyphenated technique is invaluable for both identifying and quantifying 2-phenylethanol, even in complex mixtures. nih.govresearchgate.net For example, GC-MS analysis was instrumental in identifying the production of 2-phenylethanol by the endophytic fungus Aspergillus niger isolated from rose plants. nih.gov The mass spectrum of the eluted compound provides a unique fragmentation pattern, acting as a chemical fingerprint for positive identification. researchgate.net
Effective sample preparation is a critical prerequisite for accurate GC analysis, aiming to extract and concentrate 2-phenylethanol from the sample matrix while removing interfering substances.
Liquid-Liquid Extraction (LLE): This is a conventional and widely used method for extracting 2-phenylethanol from aqueous solutions. acs.orguc.clacs.orgmdpi.com The process involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. uc.clacs.org Dichloromethane (B109758) and ethyl acetate (B1210297) are common solvents used for this purpose. mdpi.commdpi.com For instance, in the analysis of wine distillates, a continuous liquid-liquid extraction with dichloromethane was employed to concentrate 2-phenylethanol before GC-FID analysis. The efficiency of LLE can be influenced by factors such as the choice of solvent and the pH of the aqueous phase. acs.org
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that is both rapid and efficient. analchemres.orgresearchgate.netanalchemres.org In this technique, a mixture of an extraction solvent (e.g., carbon tetrachloride) and a disperser solvent (e.g., ethanol) is rapidly injected into the aqueous sample. analchemres.organalchemres.orgresearchgate.net This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for extraction. researchgate.net After centrifugation, the sedimented phase containing the concentrated analyte is collected and injected into the GC. analchemres.org A study on the determination of 2-phenylethanol in rose water using DLLME coupled with GC-FID demonstrated high enrichment factors and excellent recovery rates. analchemres.orgresearchgate.netanalchemres.org The key parameters optimized in this method include the type and volume of both the extraction and disperser solvents, extraction time, and the effect of pH and salt concentration. analchemres.organalchemres.org
Simultaneous Distillation-Extraction (SDE): This technique combines steam distillation and solvent extraction into a single process. nih.govresearchgate.net It is particularly effective for isolating volatile and semi-volatile compounds from solid or liquid samples. researchgate.net In the SDE apparatus, the sample is heated to generate steam, which carries the volatile compounds into a condenser. Simultaneously, an organic solvent is boiled and its vapor is also condensed, continuously extracting the analytes from the aqueous distillate. researchgate.net SDE has been successfully used to identify 2-phenylethanol in cheese fractions, where it was found to be responsible for a floral, rose-like flavor. nih.gov
High-Performance Liquid Chromatography (HPLC) for Aromatic Compound Analysis
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of 2-phenylethanol, particularly in samples where the compound is present in a complex matrix or when derivatization is not desirable. mdpi.comsielc.comacademicjournals.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
In a typical RP-HPLC method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comsielc.comacademicjournals.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A study on the determination of 2-phenylethanol in a budesonide (B1683875) nasal spray utilized a C18 column with a mobile phase of water and acetonitrile (50:50, v/v). academicjournals.org Detection is commonly achieved using a UV detector, with the wavelength set to an absorbance maximum of 2-phenylethanol. academicjournals.org
HPLC methods have been developed and validated for the accurate quantification of 2-phenylethanol in various matrices, including cider and pharmaceutical formulations. mdpi.comacademicjournals.org For instance, an HPLC method was developed to quantify 2-phenylethanol in cider, achieving a limit of detection of 2.79 mg L⁻¹ and a limit of quantification of 8.45 mg L⁻¹. mdpi.com The method utilized a gradient elution with a mobile phase consisting of phosphoric acid and methanol to achieve good separation. mdpi.com
Spectroscopic and Thermal Methods in Complex Characterization
Spectroscopic and thermal analysis techniques are indispensable for characterizing the inclusion complexes of 2-phenylethanol, particularly with cyclodextrins. These methods provide evidence of complex formation and offer insights into the structural and stability changes of the guest molecule. researchgate.netpharmaexcipients.combookpi.orgresearcher.life
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups and to probe the interactions between 2-phenylethanol and the host molecule in an inclusion complex. researchgate.netpharmaexcipients.combookpi.orgrsc.org The formation of an inclusion complex can lead to changes in the characteristic vibrational bands of 2-phenylethanol, such as shifts in the frequency or changes in the intensity of the O-H stretching band. researchgate.netacs.orgcapes.gov.br These spectral changes indicate that the 2-phenylethanol molecule has been encapsulated within the cyclodextrin (B1172386) cavity.
X-ray Diffraction (XRD): XRD is a powerful technique for studying the crystalline structure of materials. researchgate.netpharmaexcipients.combookpi.orgucl.ac.uk When an inclusion complex is formed, the XRD pattern of the complex is typically different from that of the individual components or their physical mixture. researchgate.netresearcher.life The appearance of a new crystalline phase or a change from a crystalline to an amorphous state provides strong evidence for the formation of a true inclusion complex. researchgate.netnih.gov
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC are thermal analysis techniques that measure the changes in mass and heat flow, respectively, as a function of temperature. researchgate.netpharmaexcipients.combookpi.orgresearcher.lifenih.govredalyc.org These methods are used to assess the thermal stability of the 2-phenylethanol inclusion complex. researchgate.netresearcher.life TGA can show an increase in the decomposition temperature of 2-phenylethanol when it is complexed, indicating enhanced thermal stability. researchgate.netresearcher.life DSC can reveal shifts in the melting or boiling points of the guest molecule upon complexation, or the appearance of new thermal events, which also confirms the formation of the inclusion complex. researchgate.netresearcher.life
Data Tables
Table 1: GC-FID and GC-MS Analysis of 2-Phenylethanol
| Technique | Sample Matrix | Key Findings | Reference |
|---|---|---|---|
| GC-FID | Rose Water | Linear range: 1.0-300.0 mg/L; LOD: 0.1 mg/L; RSD: 1.5-2.4%; Recovery: 93.7-97.2% | analchemres.orgresearchgate.netanalchemres.orgcivilica.com |
| GC-FID | Wine Distillates | Used to quantify 2-phenylethanol in different distillation fractions. | |
| GC-MS | Fungal Culture | Identified 2-phenylethanol as a metabolite of Aspergillus niger. | nih.gov |
Table 2: Sample Preparation for 2-Phenylethanol Analysis
| Method | Extraction Solvent | Disperser Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| LLE | Dichloromethane | - | Established and widely used method. | |
| LLE | Ethyl Acetate | - | Efficient for extraction from fermentation broth. | mdpi.commdpi.comresearchgate.net |
| DLLME | Carbon Tetrachloride | Ethanol | Fast, simple, inexpensive, high enrichment factor. | analchemres.orgresearchgate.netanalchemres.org |
Table 3: HPLC Analysis of 2-Phenylethanol
| Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| C18 | Water/Acetonitrile | UV (220 nm) | Quantification in nasal spray. | academicjournals.org |
Table 4: Characterization of 2-Phenylethanol Inclusion Complexes
| Technique | Purpose | Key Observations | Reference |
|---|---|---|---|
| FTIR | Confirm complex formation | Changes in vibrational bands of 2-phenylethanol. | researchgate.netpharmaexcipients.combookpi.org |
| XRD | Analyze crystalline structure | Appearance of new crystalline phase or amorphization. | researchgate.netpharmaexcipients.combookpi.orgresearcher.life |
Biological Activities and Mechanistic Studies of 2 Phenylethanol Non Clinical Focus
Antimicrobial Properties and Mechanisms of Action
2-Phenylethanol (B73330), an aromatic alcohol with a characteristic rose-like scent, demonstrates significant antimicrobial properties against a broad spectrum of microorganisms. researchgate.net Its efficacy as a bacteriostatic and fungistatic agent has been the subject of numerous studies, which have elucidated its various mechanisms of action.
Effects on Bacterial Proliferation (e.g., Escherichia coli, Enterococcus faecium)
2-Phenylethanol has been shown to inhibit the growth of various bacteria, including the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Enterococcus faecium. nih.govmdpi.com Its bacteriostatic effects are observed at relatively low concentrations. nih.gov Studies have shown that 2-phenylethanol can effectively inhibit the proliferation of E. coli, with a reported minimum inhibitory concentration (MIC50) of approximately 15 mM. nih.gov The compound's ability to hinder bacterial growth makes it a compound of interest for various applications. mdpi.comresearchgate.net
The inhibitory action of 2-phenylethanol against bacteria is multifaceted. It is known to interfere with cellular processes essential for bacterial proliferation. nih.gov The amphipathic nature of 2-phenylethanol allows it to interact with and disrupt the bacterial cell membrane, which is a primary target of its action. mdpi.com This disruption leads to a cascade of events that ultimately inhibit bacterial growth.
Table 1: Inhibitory Effects of 2-Phenylethanol on Bacterial Growth
| Bacterium | Observation | Reference |
|---|---|---|
| Escherichia coli | MIC50 of ~15 mM | nih.gov |
| Escherichia coli | Antimicrobial activity noted | mdpi.commdpi.com |
| Enterococcus faecium | Growth inhibition observed | nih.govmdpi.com |
| Ralstonia solanacearum | Antimicrobial activity noted | mdpi.comresearchgate.net |
Antifungal Activity against Filamentous Fungi and Yeasts (e.g., Fusarium graminearum, Penicillium species, Colletotrichum acutatum, Phytophthora infestans)
2-Phenylethanol exhibits potent antifungal activity against a wide range of filamentous fungi and yeasts, making it a promising agent for controlling plant pathogens and food spoilage molds. nih.govthieme-connect.comresearchgate.net
Fusarium graminearum: This devastating wheat pathogen is susceptible to 2-phenylethanol. nih.govnih.gov In vitro studies have demonstrated that 2-phenylethanol can inhibit the mycelial growth of F. graminearum, with an EC50 value of 0.328 mg/mL. nih.gov Complete inhibition of growth was observed at a concentration of 1.2 mg/mL. nih.govmdpi.com
Penicillium species: 2-Phenylethanol has been shown to be effective against food spoilage molds such as Penicillium expansum and Penicillium nordicum. nih.govresearchgate.net It inhibits the conidial germination of these species in a concentration-dependent manner. nih.gov While it significantly reduces germination at 7.5 mmol/L, it completely inhibits it at 15 mmol/L. nih.gov
Colletotrichum acutatum: Research has indicated the potential of 2-phenylethanol to control this anthracnose-causing fungus.
Phytophthora infestans: This oomycete, responsible for late blight in potatoes and tomatoes, is also sensitive to 2-phenylethanol. nih.govresearchgate.netacs.org Studies have shown that 2-phenylethanol can control postharvest diseases caused by this pathogen. nih.govresearchgate.net
Table 2: Antifungal Spectrum of 2-Phenylethanol
| Fungal Species | Type | Observation | Reference |
|---|---|---|---|
| Fusarium graminearum | Filamentous Fungus | EC50 of 0.328 mg/mL for mycelial growth inhibition. Complete inhibition at 1.2 mg/mL. | nih.govmdpi.com |
| Penicillium expansum | Filamentous Fungus | Inhibition of conidial germination. | nih.gov |
| Penicillium nordicum | Filamentous Fungus | Inhibition of conidial germination. | nih.gov |
| Phytophthora infestans | Oomycete | Control of postharvest disease. | nih.govresearchgate.net |
| Aspergillus spp. | Filamentous Fungus | MICmean of 7.67±4.04 mg/mL. | thieme-connect.com |
| Chaetomium globosum | Filamentous Fungus | MIC below 2.6 mg/mL. | thieme-connect.com |
| Absidia spp. | Filamentous Fungus | MIC below 2.6 mg/mL. | thieme-connect.com |
| Botrytis cinerea | Filamentous Fungus | Suppression of mycelium growth. | researchgate.netacs.org |
Impact on Cellular Membrane Integrity and Permeability
A primary mechanism of 2-phenylethanol's antimicrobial action is its ability to compromise the integrity and permeability of cellular membranes. nih.govmdpi.com Its amphipathic nature allows it to partition into the lipid bilayer of microbial cell membranes, disrupting their structure and function. nih.govmdpi.com
In fungi such as Fusarium graminearum, treatment with 2-phenylethanol leads to observable changes in mycelial morphology, including shrinkage of the cell membrane. nih.govnih.govmdpi.com This disruption of membrane integrity is a key factor in its antifungal effect. nih.gov Similarly, in actively growing hyphae of Penicillium species, 2-phenylethanol severely compromises membrane permeability. nih.gov
In bacteria, 2-phenylethanol's interaction with the cell membrane leads to increased fluidity and permeability. nih.govmdpi.comresearchgate.net This alteration can affect crucial membrane-associated processes like nutrient transport and energy generation, ultimately leading to growth inhibition. mdpi.com For example, it has been shown to cause leakage of cellular potassium in E. coli. researchgate.net
Inhibition of Cellular Biosynthetic Processes (e.g., DNA, RNA, Protein Synthesis, ATP Synthesis)
2-Phenylethanol exerts its antimicrobial effects by interfering with essential biosynthetic processes within microbial cells. nih.govasm.org
DNA, RNA, and Protein Synthesis: Studies have indicated that 2-phenylethanol can inhibit the synthesis of macromolecules, including DNA, RNA, and proteins in bacteria. nih.govasm.org This inhibition is considered a secondary effect resulting from the primary damage to the cell membrane. researchgate.net In fungi, such as Fusarium graminearum, metabolomic analysis has shown that 2-phenylethanol treatment affects protein synthesis and degradation. nih.govmdpi.com Furthermore, in Bacillus licheniformis, exposure to 2-phenylethanol leads to damage to DNA and ribosomes. mdpi.com
ATP Synthesis: 2-Phenylethanol has been found to inhibit ATP synthesis in certain microorganisms. mdpi.comnih.gov In the case of Phytophthora infestans, it is suggested that 2-phenylethanol blocks the oxidative phosphorylation pathway, thereby inhibiting ATP production. mdpi.com This disruption of energy metabolism is a critical aspect of its fungicidal activity. Extreme pH stress has been shown to hinder the transfer of electron carriers and inhibit ATP synthesis in Enterobacter sp. nih.govmdpi.com
Modulation of Metabolic Pathways in Microorganisms (e.g., Amino Acid Metabolism)
2-Phenylethanol can significantly alter the metabolic pathways of microorganisms, particularly amino acid metabolism. nih.govmdpi.com In Fusarium graminearum, metabolomics analysis revealed that exposure to 2-phenylethanol leads to significant changes in amino acid pathways. nih.govnih.gov This disruption of amino acid metabolism affects normal cellular activities and contributes to the compound's antifungal effect. nih.gov The study highlighted that differential metabolites in mycelia treated with 2-phenylethanol were predominantly amino acids. nih.gov
Role in Plant Biology and Volatile Organic Compound (VOC) Emissions
2-Phenylethanol is a naturally occurring volatile organic compound (VOC) found in a wide variety of plants. nih.govebi.ac.uk It is a significant component of the floral scent of many species, including roses, and contributes to the aroma of fruits. oup.comoup.com
The biosynthesis of 2-phenylethanol in plants primarily occurs through the Ehrlich pathway, starting from the amino acid L-phenylalanine. oup.com In some plants, like poplar, its formation can also be induced by herbivory and may involve an oxime-dependent pathway. oup.com
As a plant VOC, 2-phenylethanol plays a role in plant-insect interactions. oup.com Furthermore, some plants can produce 2-phenylethanol in response to pathogen attack, suggesting a role in plant defense. nih.gov For instance, a wheat cultivar resistant to Fusarium graminearum was found to produce 2-phenylethanol upon infection. nih.govresearchgate.net This endogenous production of an antimicrobial compound highlights its importance in the plant's innate immune response.
Contribution to Floral Scent Profiles (e.g., Rose)
2-Phenylethanol (2-PE) is a primary contributor to the characteristic floral scent of many rose species, particularly European varieties. nih.govencyclopedia.pub It is an aromatic alcohol that is emitted from various plant tissues and is a significant component of the essential oil derived from roses like Rosa damascena and Rosa 'Hoh-Jun'. nii.ac.jp The scent of Chinese roses, in contrast, is primarily defined by lipid-derived compounds and other aromatic molecules. encyclopedia.pub
The biosynthesis of 2-PE in rose petals primarily begins with the amino acid L-phenylalanine. encyclopedia.pubnii.ac.jp Several biosynthetic pathways have been identified. One major pathway involves the conversion of L-phenylalanine to phenylacetaldehyde (B1677652) by the enzyme phenylacetaldehyde synthase (PAAS). nih.gov Subsequently, phenylacetaldehyde is reduced to 2-phenylethanol by phenylacetaldehyde reductase (PAR). nih.govnii.ac.jp An in-depth analysis of a rose population revealed that the expression of a specific allele of the RhPAAS gene is directly linked to the production of 2-PE. nih.govnih.gov
Another pathway identified in roses involves the conversion of L-phenylalanine to phenylpyruvic acid, which is then converted to phenylacetaldehyde and finally to 2-PE. mdpi.com The key enzymes in this pathway are aromatic amino acid transaminase (AAAT) and phenylpyruvate decarboxylase (PPDC). mdpi.com Research has also pointed to the role of an aromatic L-amino acid decarboxylase (AADC) in converting L-phenylalanine to phenylacetaldehyde. nii.ac.jpresearchgate.net
Interestingly, the dominant biosynthetic pathway for 2-PE in roses can vary with the seasons. tandfonline.com This suggests an adaptive regulation of floral scent biosynthesis in response to environmental changes. tandfonline.com While the free form of 2-PE is responsible for the emitted fragrance, it can also be stored in a non-volatile form as 2-phenylethyl glucoside (2-PEG) within the petals. encyclopedia.pub
A study of 21 garden rose genotypes found that 2-phenylethanol was one of the most common volatile organic compounds (VOCs) detected in petal emissions, present in 95% of the varieties studied. mdpi.com
Table 1: Key Enzymes in 2-Phenylethanol Biosynthesis in Roses
| Enzyme | Abbreviation | Function | Source(s) |
|---|---|---|---|
| Phenylacetaldehyde Synthase | PAAS | Converts L-phenylalanine to phenylacetaldehyde | nih.gov |
| Phenylacetaldehyde Reductase | PAR | Converts phenylacetaldehyde to 2-phenylethanol | nih.govnii.ac.jp |
| Aromatic L-amino acid Decarboxylase | AADC | Converts L-phenylalanine to phenylacetaldehyde | nii.ac.jpresearchgate.net |
| Aromatic Amino Acid Transaminase | AAAT | Involved in the conversion of L-phenylalanine to phenylpyruvic acid | mdpi.com |
Involvement in Plant Defense Mechanisms and Stress Responses
2-Phenylethanol is not only a key component of floral scent for attracting pollinators but also plays a role in plant defense and stress responses. tandfonline.comnih.govoup.com Plants emit a variety of volatile organic compounds (VOCs) to defend against herbivores and pathogens. tandfonline.commdpi.com These defense mechanisms can be direct, where the compound is toxic to the aggressor, or indirect, where the volatiles attract natural enemies of the herbivores. nih.govoup.com
For instance, potato plants wounded by the beetle Leptinotarsa decemlineata release 2-PE, which attracts predators of the beetle. tandfonline.com In the model plant Populus trichocarpa (western balsam poplar), 2-PE is one of the major volatile compounds produced after herbivore feeding. nih.gov Research on this species has shown that different biosynthetic pathways for 2-PE can be either constitutively expressed or induced upon herbivory. nih.gov Specifically, the phenylacetaldehyde synthase PtAAS1 is thought to contribute to the herbivore-induced emission of 2-PE, while the aromatic L-amino acid decarboxylase PtAADC1 is involved in the production of a related defense compound, 2-phenylethyl-β-D-glucopyranoside. researchgate.net
Environmental stressors can also influence the production of 2-PE. In the bacterium Enterobacter sp. CGMCC 5087, osmotic stress induced by 5% NaCl significantly enhanced the synthesis of 2-PE, while temperature changes also had a notable impact. mdpi.com Similarly, in the fungus Monochaetinula geoffroeana, the addition of salicylic (B10762653) acid, a known plant stress hormone, acted as an effective elicitor, significantly increasing 2-PE production. nih.gov Studies on Bacillus licheniformis have revealed that exposure to 2-PE stress triggers a multi-faceted response, including the activation of global stress and antioxidant systems, changes in cell morphology and membrane composition, and remodeling of metabolic pathways to enhance tolerance. asm.orgnih.gov
Interactions with Biological Systems at the Molecular Level (e.g., Membrane Binding Affinity)
The biological activities of 2-phenylethanol are often linked to its interactions with cellular membranes. mdpi.comnih.govnih.gov Due to its amphipathic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, 2-PE can insert itself into the lipid bilayer of cell membranes. nih.govresearchgate.net This insertion disrupts the hydrophobic interactions between lipid molecules, leading to a decrease in lipid order and an increase in membrane fluidity. nih.govnih.govresearchgate.nettristanbereau.com
This disruption of the membrane structure can have significant consequences for the cell. It can interfere with crucial cellular processes such as nutrient and ion transport, energy generation, and cellular communication, ultimately affecting cellular homeostasis. mdpi.comresearchgate.net This effect on the cell membrane is believed to be a primary reason for the bacteriostatic (growth-inhibiting) activity of 2-PE. mdpi.comnih.govresearchgate.net
Studies have shown a positive correlation between the propensity of 2-PE and its derivatives to partition into biomembranes and their bacteriostatic activity. nih.govtristanbereau.com This suggests that the ability to interact with and disrupt the cell membrane is a key determinant of their biological effect. uni-mainz.de Research using model membranes has confirmed that 2-PE and some of its derivatives, such as phenylacetic acid and phenyllactic acid, become fully incorporated into the membrane, affecting its organization. nih.govresearchgate.net The interaction of 2-PE with bacterial membranes can lead to a breakdown of the cellular permeability barrier, causing leakage of cellular components like potassium ions. researchgate.net
Table 2: Investigated 2-Phenylethanol Derivatives and their Membrane Interaction
| Compound | Membrane Incorporation | Effect on Membrane Organization | Source(s) |
|---|---|---|---|
| 2-Phenylethanol | Yes | Disturbs membrane organization, increases fluidity | nih.govresearchgate.net |
| Phenylacetic acid | Yes | Affects membrane organization | nih.govresearchgate.net |
| Phenyllactic acid | Yes | Affects membrane organization | nih.govresearchgate.net |
| Methyl phenylacetate | Yes | Affects membrane organization | nih.govresearchgate.net |
Computational Studies in Biological Systems (e.g., Inclusion Complexes with Cyclodextrins)
Computational studies, such as molecular docking and molecular dynamics simulations, have provided valuable insights into the interactions of 2-phenylethanol at the molecular level, particularly its formation of inclusion complexes with cyclodextrins. bookpi.orgresearchgate.netresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, which allows them to encapsulate "guest" molecules like 2-PE. researchgate.net This complexation can enhance the solubility and stability of the guest molecule. nih.govmdpi.com
Molecular dynamics simulations have been used to investigate the structure and stability of the inclusion complex between 2-PE and β-cyclodextrin in both vacuum and aqueous solutions. researchgate.netresearchgate.net These studies indicate that the formation of the complex provides greater physical and chemical stability compared to the free 2-PE molecule. researchgate.netresearchgate.net The simulations help to visualize how the 2-PE molecule fits within the cyclodextrin (B1172386) cavity, confirming a 1:1 stoichiometric ratio for the complex. nih.govresearchgate.net
Computational studies have also been employed to correlate the physical properties of 2-PE complexes with experimental results. For instance, a high degree of correlation was found between computed scores and experimentally determined encapsulation constants for 2-PE with various cyclodextrins. nih.gov Furthermore, molecular docking has been used to explore the interactions between 2-phenylethanol and olfactory receptors, providing a deeper understanding of its role as a fragrance molecule. nih.gov A systematic docking approach has also been applied to model the β-cyclodextrin/2-phenylethanol complex, further elucidating the nature of their interaction. capes.gov.br These computational methods are crucial for predicting and understanding the behavior of 2-PE in various biological and chemical systems. bookpi.orgpharmaexcipients.com
Chemical Kinetics and Reaction Mechanisms of 2 Phenylethanol
Autoignition Characteristics and Combustion Chemistry
2-Phenylethanol (B73330) is recognized as an attractive biofuel candidate due to its high research octane (B31449) number (RON=110), high octane sensitivity, low vapor pressure, and high energy density. mdpi.comosti.govpsecommunity.org Understanding its autoignition chemistry, especially at temperatures below 1000 K, is fundamental for its application in advanced internal combustion engines, such as spark-ignition and reactivity-controlled compression ignition (RCCI) engines. osti.govosti.gov
Ignition delay time (IDT) is a critical parameter for characterizing a fuel's autoignition propensity. Experimental studies on 2-phenylethanol have been conducted using rapid compression machines (RCM) and shock tubes to measure IDTs under engine-relevant conditions.
Rapid compression machine experiments have provided crucial data for neat 2-PE at low-to-intermediate temperatures. mdpi.comosti.gov These studies systematically investigated the effects of compressed temperature (TC), compressed pressure (PC), and equivalence ratio (ϕ) on ignition delay. Experimental results consistently show that the total ignition delay time of 2-PE monotonically decreases with an increase in temperature, pressure, and equivalence ratio. mdpi.com Notably, across the tested conditions, 2-PE exhibits only single-stage ignition behavior and does not show a negative temperature coefficient (NTC) response. mdpi.com
The table below summarizes the range of conditions investigated in RCM studies. mdpi.comosti.govresearchgate.net
| Parameter | Range |
| Compressed Pressure (PC) | 10–40 bar |
| Equivalence Ratio (ϕ) | 0.35–1.5 |
| Compressed Temperature (TC) | 740-940 K |
This table presents data from rapid compression machine (RCM) experiments designed to measure the ignition delay times of 2-phenylethanol in air under various conditions. mdpi.comosti.govresearchgate.net
High-temperature IDT data have been obtained from shock tube (ST) measurements, complementing the RCM studies. psecommunity.orgresearchgate.net These experiments are essential for developing a comprehensive understanding of 2-PE's combustion behavior across a wide temperature spectrum. osti.gov
To simulate and predict the combustion behavior of 2-phenylethanol, detailed chemical kinetic models have been developed. A significant early model was created by Shankar et al., which described the high-temperature autoignition chemistry of 2-PE and was validated against shock tube data. mdpi.compsecommunity.orgresearchgate.net
However, when this high-temperature model was validated against newer RCM data at low-to-intermediate temperatures (<1000 K), significant discrepancies were found. mdpi.comosti.govresearchgate.net The model greatly overpredicted the ignition delay times measured in the RCM experiments. mdpi.comresearchgate.netresearchgate.net This indicated that the initial model was missing key low-temperature reaction pathways. osti.gov
Subsequent research focused on refining these models by incorporating low-temperature chemistry. osti.govresearchgate.net A new, detailed chemical kinetic model was developed that covers both low- and high-temperature regimes. osti.gov This updated model was validated against experimental IDT results from both RCM and shock tube studies. osti.gov Furthermore, the model was merged with a well-validated n-heptane kinetic model to create a binary blend model, which was then validated against RCM data for n-heptane/2-PE blends. osti.gov This consolidated model showed reasonable prediction of experimental IDT data for both neat 2-PE and its blends, capturing the effects of pressure, equivalence ratio, and blending ratios on autoignition. osti.gov Despite improvements, some discrepancies remain, particularly at the low-temperature side for fuel-lean cases and the high-temperature side for fuel-rich cases, suggesting that further refinement of the low-temperature chemistry is still needed. osti.gov
Chemical kinetic analyses revealed that the overprediction of IDTs by earlier models was primarily due to the absence of the O2-addition pathway for the β-radical (C6H5CHCH2OH). mdpi.comosti.govresearchgate.net The inclusion of this pathway is critical for accurately modeling the low-to-intermediate temperature autoignition of 2-PE. mdpi.comresearchgate.net
The combustion of 2-phenylethanol is initiated by H-abstraction reactions, primarily by the hydroxyl radical (ȮH), forming two primary fuel radicals: osti.govosti.gov
α-radical (C6H5CH2CHOH)
β-radical (C6H5CHCH2OH)
In earlier models, the β-radical pathways predominantly led to the formation of styrene (B11656), a relatively stable species that inhibits autoignition. mdpi.com The α-radical pathway, conversely, could lead to the formation of species that facilitate chain-branching reactions. mdpi.com
Development and Validation of Detailed Chemical Kinetic Models
Oxidation Reactions (e.g., with N-Chlorosuccinimide)
The oxidation of 2-phenylethanol has been studied using various oxidizing agents, providing insights into its reactivity outside of combustion environments. One such study investigated the kinetics of its oxidation by N-Chlorosuccinimide (NCS) in an aqueous acetic acid medium containing sulfuric acid. researchgate.netijsrst.comresearchgate.net
The study, conducted over a temperature range of 293-313 K, found that the reaction is first-order with respect to both 2-phenylethanol and NCS. researchgate.netijsrst.comresearchgate.net The primary product of the oxidation under these conditions is phenylacetaldehyde (B1677652). ijsrst.com A suitable mechanism has been proposed based on the experimental data. ijsrst.comresearchgate.net The effect of the ionic strength and the dielectric constant of the medium on the reaction rate were also investigated. ijsrst.comresearchgate.net
Thermodynamic parameters for the slow step of the reaction were calculated, and the consistently obtained free energy of activation (ΔG) values suggest a common mechanism is operative across the tested temperatures. researchgate.net The negative entropy of activation (ΔS) indicates that the transition state is more ordered and rigid than the initial state of the reactants. researchgate.net
| Thermodynamic Parameter | Value |
| Isokinetic Temperature (β) | 303 K |
| Heat of Reaction (ΔH) | Varies with temperature |
| Entropy of Activation (ΔS) | Negative values |
| Free Energy of Activation (ΔG) | Nearly constant |
This table presents thermodynamic data for the oxidation of 2-phenylethanol by N-Chlorosuccinimide in an aqueous acetic acid medium. researchgate.net
Thermal Decomposition Studies
The thermal decomposition (pyrolysis) of 2-phenylethanol has been investigated through both computational and experimental methods to understand its stability and breakdown pathways at elevated temperatures.
Computational studies using quantum mechanical calculations (CBS-QB3 method) have explored the potential energy surfaces for the unimolecular decomposition of 2-phenylethanol. researchgate.net These calculations identified that the most favorable decomposition channel is a dehydration reaction involving a six-membered cyclic rearrangement to form styrene and water. researchgate.net
Experimental studies on the pyrolysis of 2-phenylethanol have been performed in static reactors at temperatures between 720-766 K and in single-pulse shock tubes at higher temperatures (1011-1446 K). eventact.com
Low-Temperature Pyrolysis (720-766 K): In this regime, the main products identified were styrene, toluene, and ethylbenzene. eventact.com
High-Temperature Pyrolysis (1011-1446 K): Shock tube experiments revealed the formation of additional products not seen at lower temperatures. Besides styrene, toluene, and ethylbenzene, significant amounts of benzene (B151609) were formed. eventact.com Phenylacetylene and benzaldehyde (B42025) were also observed as products. eventact.com
These findings highlight that the decomposition pathways and resulting products are highly dependent on the temperature regime. eventact.com
Emerging Research Areas and Future Perspectives
Development of Novel Bioreactor Systems and Fermentation Strategies for Industrial Scale-Up
A significant bottleneck in the microbial production of 2-PE is product inhibition, where accumulating 2-PE becomes toxic to the producing microorganisms, thereby limiting yield and productivity. mdpi.comuft-plovdiv.bg To overcome this challenge, researchers are actively developing innovative bioreactor designs and fermentation strategies.
In Situ Product Recovery (ISPR): A primary strategy to mitigate product toxicity is ISPR, which involves the continuous removal of 2-PE from the fermentation broth as it is produced. mdpi.commdpi.com This allows the microbial cells to maintain viability and continue production. Several ISPR techniques have been explored for 2-PE production:
Two-Phase Extraction: This method introduces a biocompatible organic solvent into the fermenter. mdpi.comijfmr.com The hydrophobic 2-PE partitions into the organic phase, which can then be separated. For instance, using oleic acid as an organic solvent in a two-phase fed-batch culture of Saccharomyces cerevisiae increased 2-PE production from 4.5 g/L to 12.6 g/L. mdpi.com Similarly, the use of polypropylene (B1209903) glycol (PPG) 1200 as an extractant with Kluyveromyces marxianus resulted in a significant increase in 2-PE production from 0.9 g/L to 10.2 g/L. mdpi.com
In Situ Product Adsorption (ISPA): This technique utilizes macroporous adsorbent resins to bind and remove 2-PE from the fermentation medium. mdpi.comresearchgate.net This method not only facilitates product recovery but also minimizes substrate inhibition. mdpi.com The addition of resin HZ818 to a biotransformation system improved the 2-PE concentration by 66.2%. researchgate.net ISPA is considered to have high potential for industrial scale-up. uft-plovdiv.bg
Membrane-Based Solvent Extraction (MBSE): This approach couples a conventional bioreactor with a membrane extraction system for the continuous removal of 2-PE. rmiq.org This has been shown to intensify the bioprocess, with one study achieving a final 2-PE concentration of 3.02 g/L, a significant increase compared to conventional batch fermentation. rmiq.org
Advanced Fermentation Strategies: Beyond ISPR, researchers are optimizing fermentation conditions and operational modes to enhance 2-PE yields.
Fed-Batch and Sequential-Batch Cultures: These strategies involve the controlled feeding of nutrients during fermentation. In solid-state fermentation of sugarcane bagasse with K. marxianus, fed-batch and sequential-batch modes increased the production of 2-PE and its acetate (B1210297) derivative by up to 16.9% compared to a simple batch process, while also reducing the consumption of resources. acs.org
Continuous Culture Systems: Continuous fermentation, where fresh medium is continuously added and fermented broth is removed, can lead to higher productivity. A continuous culture system for 2-PE production by K. marxianus on a whey permeate-based medium showed a 60% increase in yield compared to batch cultures. mdpi.com
Table 1: Comparison of Bioreactor Systems and Fermentation Strategies for 2-PE Production
| Strategy | Microorganism | Key Finding | Reference |
|---|---|---|---|
| Two-Phase Fed-Batch | Saccharomyces cerevisiae | Increased 2-PE from 4.5 g/L to 12.6 g/L using oleic acid. | mdpi.com |
| Two-Phase Fed-Batch | Kluyveromyces marxianus | Increased 2-PE from 0.9 g/L to 10.2 g/L using PPG 1200. | mdpi.com |
| In Situ Product Adsorption | Saccharomyces cerevisiae | Product concentration improved by 66.2% with resin HZ818. | researchgate.net |
| Fed-Batch/Sequential-Batch | Kluyveromyces marxianus | Production increased by up to 16.9% compared to batch. | acs.org |
| Continuous Culture | Kluyveromyces marxianus | 60% increase in 2-PE production yield over batch culture. | mdpi.com |
| Membrane-Based Solvent Extraction | Kluyveromyces marxianus | Final 2-PE concentration reached 3.02 g/L. | rmiq.org |
Integration of Multi-Omics Technologies for Comprehensive Pathway Elucidation and Engineering
Understanding the intricate metabolic and regulatory networks involved in 2-PE biosynthesis and tolerance is crucial for rational strain engineering. researchgate.netnih.gov Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular processes. nih.govcd-genomics.com
Genomics and Transcriptomics: These technologies are used to identify genes involved in the 2-PE biosynthetic pathway and in the cellular response to 2-PE toxicity. researchgate.netfao.org For example, comparative transcriptome analysis of Komagataella phaffii helped screen for and characterize endogenous genes involved in the Ehrlich pathway, which is the primary route for 2-PE production from L-phenylalanine. mdpi.comresearchgate.net Genome sequencing of an evolved Saccharomyces cerevisiae strain with increased 2-PE tolerance identified mutations in genes like HOG1, which is involved in the high-osmolarity signaling pathway, suggesting its role in stress tolerance. fao.orgnih.gov
Proteomics and Metabolomics: These approaches analyze the proteins and small-molecule metabolites within a cell, respectively, providing insights into the functional state of the organism. nih.gov A multi-omics study on Bacillus licheniformis revealed that in response to 2-PE stress, the bacterium activates its antioxidant and global stress response systems, repairs proteins, and remodels its metabolic pathways. nih.gov Metabolomics analysis of Fusarium graminearum under 2-PE stress showed alterations in amino acid pathways, affecting its normal life activities. nih.gov
The integration of these omics datasets allows for the construction of comprehensive models of cellular metabolism and regulation, guiding targeted genetic modifications to enhance 2-PE production and tolerance. researchgate.netresearchgate.net
Advanced Computational Modeling for Process Optimization and Mechanism Understanding
Computational modeling is an increasingly powerful tool for optimizing 2-PE production processes and gaining a deeper understanding of the underlying biological mechanisms. greenering.orgresearchgate.net
Kinetic Modeling: Kinetic models describe the rates of cell growth, substrate consumption, and product formation. researchgate.netmdpi.com Researchers have developed and applied various kinetic models, such as the Logistic and Luedeking-Piret equations, to simulate the batch fermentation of 2-PE by Saccharomyces cerevisiae. researchgate.net Such models can predict the dynamic behavior of the fermentation process and help in optimizing operational parameters. researchgate.netmdpi.com A new kinetic model was even proposed to account for the synergistic inhibition effect of 2-PE and the byproduct ethanol. nih.gov
Metabolic Modeling: Genome-scale metabolic models (GEMs) are mathematical representations of the entire metabolic network of an organism. They can be used to predict metabolic fluxes and identify gene targets for overexpression or knockout to improve product yield.
Computational Fluid Dynamics (CFD): CFD can be used to model and optimize the physical environment within the bioreactor, such as mixing and mass transfer, which are critical for efficient fermentation, especially at an industrial scale.
Solvent Selection Models: Computational tools like COSMO-based/Aspen Plus are used to screen and select optimal solvents for ISPR techniques like liquid-liquid extraction, based on properties like selectivity and biocompatibility. greenering.org
These computational approaches, often combined with experimental data, enable a more rational and efficient approach to process development and optimization, reducing the need for extensive and costly trial-and-error experimentation.
Sustainable Production Technologies and Circular Economy Concepts in 2-Phenylethanol (B73330) Manufacturing
The drive for sustainability is a major force shaping the future of 2-PE manufacturing. bonafideresearch.comfrontiersin.org This involves utilizing renewable feedstocks and adopting circular economy principles to minimize waste and environmental impact. mdpi.comnih.gov
A key strategy is the valorization of agro-industrial wastes and byproducts as low-cost substrates for fermentation. mdpi.comnih.gov These materials are rich in sugars, proteins, and minerals, making them suitable for microbial growth and 2-PE production. mdpi.com The use of such feedstocks not only reduces production costs but also addresses the environmental problem of waste disposal. mdpi.cominrs.ca
Examples of waste streams being investigated for 2-PE production include:
Whey: A byproduct of the dairy industry, whey has been successfully used as a substrate for 2-PE production by yeasts like Kluyveromyces marxianus. mdpi.comresearchgate.net Economic projections suggest that producing 2-PE from whey can be a cost-effective and economically viable process. mdpi.comresearchgate.net
Molasses: A byproduct of sugar refining, sugar beet molasses has been used for de novo synthesis of 2-PE by Yarrowia lipolytica. mdpi.com
Lignocellulosic Biomass: This includes materials like corn stover, sugarcane bagasse, and forestry residues. mdpi.comacs.orgnih.gov While often requiring pretreatment to release fermentable sugars, these abundant resources hold significant potential for sustainable 2-PE production. mdpi.commdpi.com
Other Wastes: Other materials like tobacco waste extract and brewers' spent grains are also being explored as potential feedstocks. mdpi.comnih.gov
The integration of 2-PE production into a biorefinery concept, where multiple value-added products are generated from a single feedstock, further enhances the sustainability and economic feasibility of the process. researchgate.net For instance, transgenic hybrid poplars are being engineered to produce 2-PE, which can then be used as a chemical or converted into aviation fuel components, demonstrating a plant-based platform for sustainable chemical production. plos.org The reuse of wastewaters for cultivating microorganisms also promotes the concept of a circular economy. frontiersin.orgnih.gov
Q & A
Q. How can researchers address ethical concerns in sourcing or synthesizing 2-phenyl ethyl acetate for biomedical studies?
Q. What are the criteria for selecting authoritative databases (e.g., CAS Common Chemistry) over less reliable sources?
- Methodological Answer : Prioritize databases with:
- Peer-reviewed entries : CAS Registry (via SciFinder) or PubChem.
- Transparent curation : ECHA or FDA GSRS.
Avoid non-peer-reviewed platforms (e.g., BenchChem) lacking validation workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
